2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride
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Overview
Description
2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is a chemical compound that features a pyrazole ring substituted with dimethyl groups and an oxolan-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone, such as acetylacetone, under acidic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then methylated using methyl iodide or methyl bromide in the presence of a base like potassium carbonate.
Formation of Oxolan-3-amine Moiety: The oxolan-3-amine moiety can be introduced by reacting the dimethyl-substituted pyrazole with an appropriate oxirane derivative under basic conditions.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming complexes that can act as enzyme inhibitors or activators . These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine dihydrochloride
- 3,5-dimethyl-1H-pyrazol-4-amine
- 1-ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
Uniqueness
2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is unique due to the presence of both the pyrazole and oxolan-3-amine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H17Cl2N3O |
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Molecular Weight |
254.15 g/mol |
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-6-7(5-11-12(6)2)9-8(10)3-4-13-9;;/h5,8-9H,3-4,10H2,1-2H3;2*1H |
InChI Key |
DKGLETFQYKIBPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2C(CCO2)N.Cl.Cl |
Origin of Product |
United States |
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